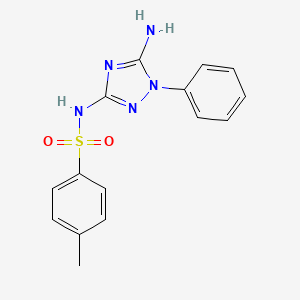
N,N-dibenzyl-4-chlorobenzenesulfonamide
Overview
Description
N,N-dibenzyl-4-chlorobenzenesulfonamide: is an organic compound with the molecular formula C20H18ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a chlorine atom and two benzyl groups
Scientific Research Applications
N,N-dibenzyl-4-chlorobenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide typically involves the reaction of dibenzylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: Dibenzylamine and 4-chlorobenzenesulfonyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or another suitable base.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow systems. Continuous flow reactors offer advantages such as improved reaction safety, accelerated reaction kinetics, and better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzyl-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted sulfonamides.
Oxidation: Sulfonic acids.
Reduction: Amines.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzyl groups may enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby modulating its biological activity .
Comparison with Similar Compounds
- N-benzyl-4-chlorobenzenesulfonamide
- N,N’-ethylenebis(4-chlorobenzenesulfonamide)
- N-acetyl-4-chlorobenzenesulfonamide
Comparison: N,N-dibenzyl-4-chlorobenzenesulfonamide is unique due to the presence of two benzyl groups, which can enhance its hydrophobic interactions and binding affinity compared to similar compounds with fewer or different substituents. This structural feature may contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
N,N-dibenzyl-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEOFWODCUSMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide](/img/structure/B5865854.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B5865895.png)
![{2-chloro-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5865900.png)
![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine](/img/structure/B5865906.png)

![2-[(4-chlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5865924.png)
![methyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B5865931.png)
![methyl 2-methyl-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5865942.png)

![3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)
![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B5865967.png)


